molecular formula C9H6BrClS B3203828 2-(Bromomethyl)-7-chloro-1-benzothiophene CAS No. 102246-40-2

2-(Bromomethyl)-7-chloro-1-benzothiophene

Cat. No.: B3203828
CAS No.: 102246-40-2
M. Wt: 261.57 g/mol
InChI Key: FQQZTXCROHDGPO-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-7-chloro-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of both bromomethyl and chloro substituents on the benzothiophene ring makes this compound particularly interesting for various chemical reactions and applications.

Biochemical Analysis

Biochemical Properties

It is known that brominated compounds often participate in electrophilic aromatic substitution reactions . This suggests that 2-(Bromomethyl)-7-chloro-1-benzothiophene might interact with enzymes, proteins, and other biomolecules that have aromatic residues, such as phenylalanine, tyrosine, and tryptophan.

Cellular Effects

Brominated compounds are known to have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .

Molecular Mechanism

It is likely that the bromomethyl group participates in electrophilic aromatic substitution reactions, potentially leading to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the stability, degradation, and long-term effects of a compound on cellular function can be influenced by various factors, including the compound’s chemical structure, environmental conditions, and the specific cellular context .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been specifically studied. It is common for the effects of a compound to vary with dosage, with potential threshold effects observed at low dosages and toxic or adverse effects observed at high dosages .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Brominated compounds are often metabolized through phase I and phase II metabolic reactions, which could involve various enzymes and cofactors .

Transport and Distribution

The compound’s chemical properties, such as its size and polarity, likely influence its interaction with transporters or binding proteins and its localization or accumulation within cells .

Subcellular Localization

The compound’s chemical properties and potential interactions with other molecules could influence its localization to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-7-chloro-1-benzothiophene typically involves the bromomethylation of 7-chloro-1-benzothiophene. One common method involves the use of paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as reagents . This method is advantageous as it minimizes the generation of highly toxic byproducts.

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes often start with the chlorination of benzothiophene followed by bromomethylation using similar reagents as mentioned above. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-7-chloro-1-benzothiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while coupling reactions can produce various biaryl compounds.

Scientific Research Applications

2-(Bromomethyl)-7-chloro-1-benzothiophene has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-7-chloro-1-benzothiophene is unique due to the presence of both bromomethyl and chloro substituents on the benzothiophene ring. This combination of functional groups provides distinct reactivity patterns, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(bromomethyl)-7-chloro-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClS/c10-5-7-4-6-2-1-3-8(11)9(6)12-7/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQZTXCROHDGPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SC(=C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201269059
Record name 2-(Bromomethyl)-7-chlorobenzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201269059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102246-40-2
Record name 2-(Bromomethyl)-7-chlorobenzo[b]thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102246-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)-7-chlorobenzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201269059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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